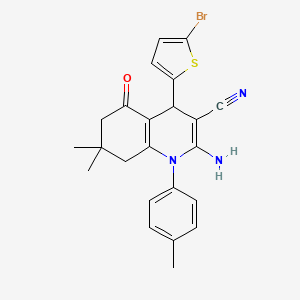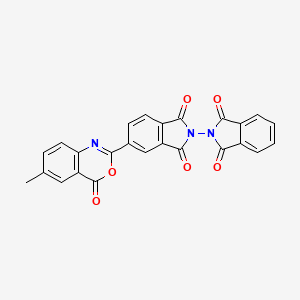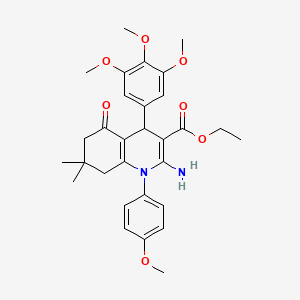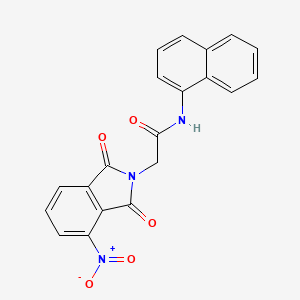![molecular formula C18H20N4O7 B11540817 2-[(2-nitrophenyl)amino]-2-oxoethyl 6-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate](/img/structure/B11540817.png)
2-[(2-nitrophenyl)amino]-2-oxoethyl 6-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2-NITROPHENYL)CARBAMOYL]METHYL 6-(5-METHYL-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)-6-OXOHEXANOATE is a complex organic compound that features a combination of nitrophenyl, carbamoyl, imidazole, and hexanoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-NITROPHENYL)CARBAMOYL]METHYL 6-(5-METHYL-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)-6-OXOHEXANOATE typically involves multiple steps:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the nitrophenyl group: This step often involves a nitration reaction followed by a coupling reaction to attach the nitrophenyl group to the imidazole ring.
Formation of the carbamoyl group: This can be done through the reaction of an amine with a carbonyl compound.
Attachment of the hexanoate group: This step typically involves esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
[(2-NITROPHENYL)CARBAMOYL]METHYL 6-(5-METHYL-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)-6-OXOHEXANOATE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [(2-NITROPHENYL)CARBAMOYL]METHYL 6-(5-METHYL-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)-6-OXOHEXANOATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl and imidazole groups are likely involved in binding interactions, while the carbamoyl and hexanoate groups may influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
[(2-NITROPHENYL)CARBAMOYL]METHYL 6-(5-METHYL-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)-6-OXOHEXANOATE can be compared with other compounds containing similar functional groups:
Nitrophenyl derivatives: These compounds often exhibit similar reactivity in oxidation and reduction reactions.
Imidazole derivatives: Known for their broad range of biological activities, including antimicrobial and anticancer properties.
Carbamoyl derivatives: Commonly used in medicinal chemistry for their ability to form stable interactions with biological targets.
Hexanoate derivatives: Often used in the synthesis of esters and amides with specific properties.
Properties
Molecular Formula |
C18H20N4O7 |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
[2-(2-nitroanilino)-2-oxoethyl] 6-(5-methyl-2-oxo-1,3-dihydroimidazol-4-yl)-6-oxohexanoate |
InChI |
InChI=1S/C18H20N4O7/c1-11-17(21-18(26)19-11)14(23)8-4-5-9-16(25)29-10-15(24)20-12-6-2-3-7-13(12)22(27)28/h2-3,6-7H,4-5,8-10H2,1H3,(H,20,24)(H2,19,21,26) |
InChI Key |
AVCWXMLWMICDGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=O)N1)C(=O)CCCCC(=O)OCC(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(2,4-dimethylphenyl)benzamide](/img/structure/B11540734.png)
![4-(azepan-1-yl)-6-[(2Z)-2-(2-nitrobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-1,3,5-triazin-2-amine](/img/structure/B11540736.png)


![4-[(E)-{2-[(4-bromo-2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B11540761.png)
![(4Z)-1-(4-methoxyphenyl)-4-[(3-methylphenyl)imino]-1,3-diazaspiro[4.4]nonane-2-thione](/img/structure/B11540765.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]heptanamide](/img/structure/B11540769.png)

![2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide](/img/structure/B11540776.png)

![Benzaldehyde, 5-bromo-2-hydroxy-, [4-[(2,5-dimethylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B11540780.png)

![N'-[(Z)-(4-methoxyphenyl)methylidene]-2-(quinolin-2-ylsulfanyl)acetohydrazide](/img/structure/B11540800.png)

